

Application Notes and Protocols: Synchronizing Vesicle Recycling with Dynasore Hydrate

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Compound of Interest

Compound Name: Dynasore hydrate

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Introduction

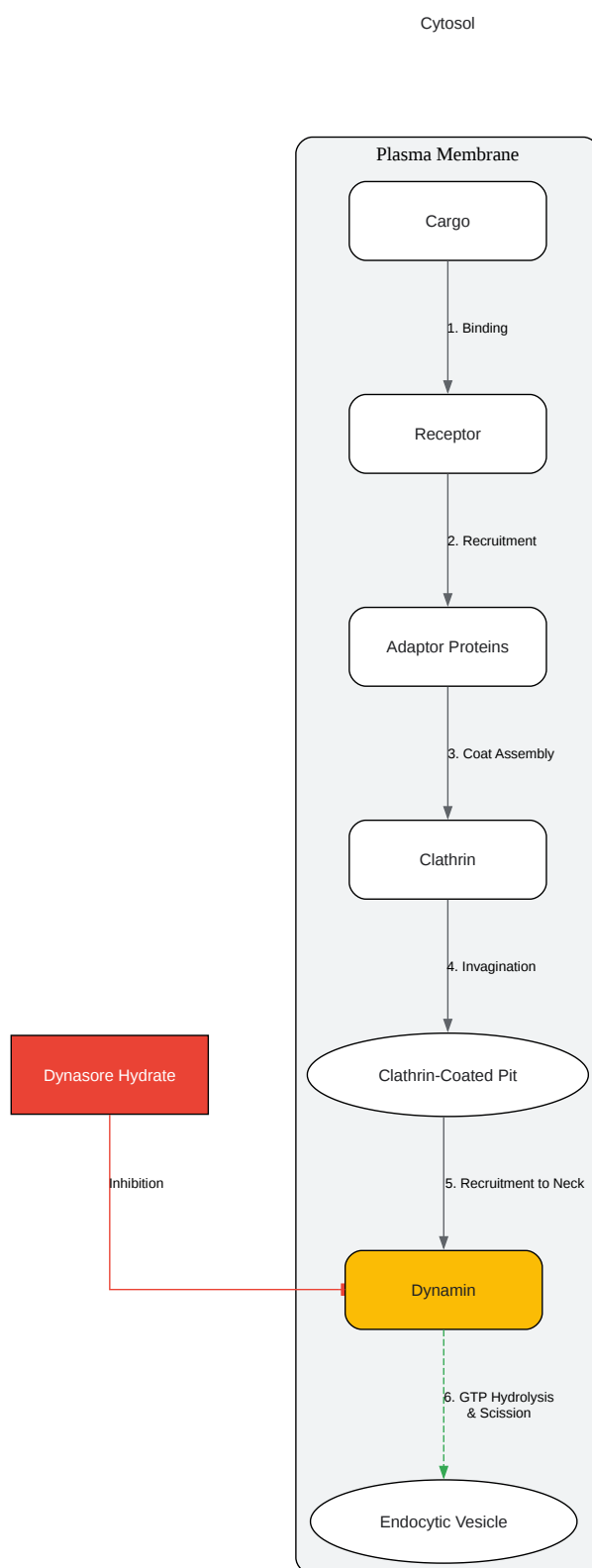
Dynasore hydrate is a cell-permeable small molecule that acts as a potent and reversible inhibitor of dynamin, a large GTPase essential for the scission of nascent vesicles from the plasma membrane during endocytosis.[1][2] By targeting the GTPase activity of dynamin 1 and dynamin 2, Dynasore effectively blocks dynamin-dependent endocytic pathways, including clathrin-mediated endocytosis.[1][3][4] This property makes it an invaluable tool for synchronizing the synaptic vesicle cycle. Following exocytosis, the retrieval of vesicle components via endocytosis is halted in the presence of Dynasore, leading to an accumulation of vesicular proteins on the cell surface and a depletion of the readily releasable pool of synaptic vesicles.[5][6] This synchronized state allows for the detailed study of the kinetics and molecular machinery of both exocytosis and the initial stages of endocytosis.

These application notes provide an overview of the use of **Dynasore hydrate** to synchronize vesicle recycling, including detailed protocols for common experimental paradigms and a summary of key quantitative data.

Mechanism of Action

Dynamin polymerizes around the neck of budding vesicles and, through GTP hydrolysis, provides the mechanical force required for membrane fission and the release of the vesicle into the cytoplasm.[7][8] Dynasore acts as a non-competitive inhibitor of this GTPase activity,

preventing the conformational changes necessary for scission.^[1] This results in the arrest of endocytosis at a stage where clathrin-coated pits are formed but cannot detach from the plasma membrane.^{[6][9]}



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Fig. 1: Dynamin-Dependent Endocytosis Pathway and Dynasore Inhibition.

Data Presentation

The following tables summarize key quantitative data for the application of **Dynasore hydrate** in cell culture experiments.

Table 1: Working Concentrations and Incubation Times

Cell Type	Concentration (µM)	Incubation Time	Observed Effect	Reference
Hippocampal Neurons	40 - 80	5 - 30 min	Complete block of synaptic vesicle endocytosis	[6]
HeLa Cells	80	30 min	Inhibition of transferrin uptake	[10]
COS-1 Cells	80	30 min	Inhibition of endocytosis	[10]
Bovine Chromaffin Cells	75	N/A	Inhibition of slow endocytosis	[11]
U2OS Cells	5.7 (IC50)	30 min	Inhibition of transferrin uptake	[12]

Table 2: Efficacy and Specificity

Parameter	Value	Details	Reference
IC50 (in vitro GTPase assay)	~15 μ M	For dynamin GTPase activity.	[4]
Half-maximal inhibition (endocytosis)	~30 μ M	In cultured hippocampal neurons.	[6]
Reversibility	Yes	Effects are reversible upon washout (e.g., 25 min).	[2][6]
Effect on Exocytosis	Minimal/None	No immediate effect on exocytosis was observed.	[4][6]

Experimental Protocols

Protocol 1: Monitoring Synaptic Vesicle Endocytosis using FM Dyes

This protocol describes the use of styryl dyes like FM1-43 or FM4-64 to visualize synaptic vesicle recycling in cultured neurons.

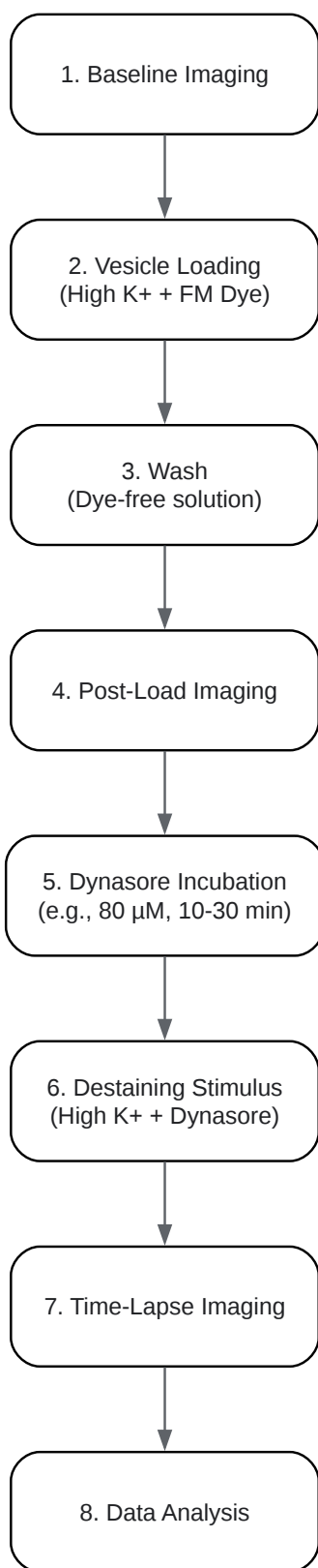
Materials:

- Cultured neurons on coverslips
- Tyrode's solution (or other suitable imaging buffer)
- High K⁺ Tyrode's solution (e.g., 90 mM KCl)
- FM1-43 or FM4-64 dye (e.g., 10 μ M)
- **Dynasore hydrate** stock solution (e.g., 15 mM in DMSO)[4]
- DMSO (vehicle control)

- Fluorescence microscope with appropriate filter sets

Procedure:

- **Baseline Imaging:** Place the coverslip with neurons in a perfusion chamber with Tyrode's solution. Acquire baseline fluorescence images.
- **Vesicle Loading (Staining):** Stimulate the neurons with high K⁺ solution containing the FM dye for 60-90 seconds to induce exocytosis and subsequent endocytic uptake of the dye.
- **Wash:** Perfuse the chamber with dye-free Tyrode's solution for 5-10 minutes to remove extracellular and membrane-bound dye.
- **Image Post-Loading:** Acquire images of the fluorescently labeled synaptic boutons.
- **Dynasore Incubation:** Incubate the neurons with Tyrode's solution containing the desired concentration of Dynasore (e.g., 80 μ M) or DMSO for the vehicle control for 10-30 minutes.
- **Destaining (Stimulated Unloading):** Stimulate the neurons again with high K⁺ solution in the continued presence of Dynasore or DMSO.
- **Image Acquisition:** Acquire a time-lapse series of images during the destaining stimulus. In control cells, fluorescence intensity will decrease as labeled vesicles undergo exocytosis. In Dynasore-treated cells, endocytosis is blocked, preventing the re-uptake of released dye and allowing for the isolation of exocytic events.
- **Data Analysis:** Measure the change in fluorescence intensity over time to quantify the rates of exocytosis and endocytosis. The lack of fluorescence recovery after an initial drop in Dynasore-treated cells indicates a block in endocytosis.



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Fig. 2: Experimental Workflow for FM Dye Assay with Dynasore.

Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This assay provides a quantitative measure of clathrin-mediated endocytosis in non-neuronal cells.

Materials:

- Adherent cells grown on coverslips (e.g., HeLa, COS-1)
- Serum-free medium (e.g., DMEM)
- Fluorescently labeled transferrin (e.g., Alexa Fluor 568-Transferrin)
- **Dynasore hydrate** stock solution
- DMSO (vehicle control)
- Paraformaldehyde (PFA) for fixation
- Mounting medium with DAPI
- Confocal or fluorescence microscope

Procedure:

- **Serum Starvation:** Wash cells several times with serum-free medium. Dynasore can bind to serum proteins, reducing its activity.[\[10\]](#)
- **Pre-incubation with Dynasore:** Incubate the cells in serum-free medium containing Dynasore (e.g., 80 μ M) or DMSO for 30 minutes at 37°C.[\[10\]](#)
- **Transferrin Uptake:** Add fluorescently labeled transferrin to the medium and incubate for a defined period (e.g., 5-15 minutes) at 37°C to allow for internalization.
- **Stop Uptake:** Place the coverslips on ice and wash with ice-cold PBS to stop endocytosis and remove surface-bound transferrin. An acid wash step can be included to strip any remaining surface-bound ligand.

- **Fixation:** Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- **Mounting:** Wash the cells with PBS, mount the coverslips onto slides using a mounting medium containing DAPI, and seal.
- **Imaging and Analysis:** Acquire images using a confocal microscope. Quantify the integrated fluorescence intensity of internalized transferrin per cell. A significant reduction in fluorescence in Dynasore-treated cells compared to the control indicates inhibition of clathrin-mediated endocytosis.

Protocol 3: Electrophysiological Recording of Synaptic Activity

This protocol outlines how to measure the effect of Dynasore on synaptic transmission, which can be indicative of vesicle pool depletion due to blocked recycling.

Materials:

- Brain slice preparation or cultured neurons
- Artificial cerebrospinal fluid (aCSF)
- Patch-clamp rig with amplifier and data acquisition system
- Glass micropipettes
- **Dynasore hydrate** stock solution
- DMSO (vehicle control)

Procedure:

- **Establish Recording:** Obtain a whole-cell patch-clamp recording from a neuron of interest.
- **Baseline Synaptic Responses:** Record baseline evoked postsynaptic currents (EPSCs or IPSCs) by stimulating presynaptic afferents at a low frequency (e.g., 0.1 Hz).
- **Dynasore Application:** Perfuse the preparation with aCSF containing Dynasore (e.g., 80 μ M).

- **Stimulation Train:** Apply a sustained train of stimuli (e.g., 5-10 Hz for 1-2 minutes).
- **Monitor Synaptic Depression:** Continuously record the synaptic responses during the train. In the presence of Dynasore, the block in vesicle recycling will lead to a more rapid and profound depression of the synaptic response as the readily releasable pool of vesicles is depleted.
- **Washout:** Perfuse with normal aCSF to demonstrate the reversibility of the effect.
- **Data Analysis:** Plot the amplitude of the postsynaptic currents as a function of stimulus number or time. Compare the rate and extent of synaptic depression between control and Dynasore conditions.

Concluding Remarks

Dynasore hydrate is a powerful and widely used tool for the acute inhibition of dynamin-dependent endocytosis. Its rapid and reversible action allows for the temporal dissection of the synaptic vesicle cycle, making it possible to synchronize vesicle recycling and study its components in isolation. When using Dynasore, it is crucial to consider potential off-target effects and to include appropriate vehicle controls.^{[13][14]} The protocols provided here serve as a starting point for designing experiments to investigate the intricate processes of vesicle trafficking in various cellular contexts.

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